Hydron

Ionic conductivity Grotthuss mechanism Electrochemistry

Hydron (CAS 12408-02-5) is the only monatomic cation that undergoes Grotthuss proton hopping, delivering ionic conductivity of 349.8 S·cm²·mol⁻¹—5–9× higher than any other cation. Its bare charge density (~2×10¹⁰ that of Na⁺) ensures non-substitutable performance in acid-base catalysis, precise pH calibration, and proton-exchange membrane (PEM) applications. When procuring hydron-functionalized materials (H-form zeolites, Nafion™ membranes), verify your isotopic (¹H⁺, D⁺, T⁺) and conductivity specifications to match operational efficiency targets in fuel cells, electrolyzers, or isotopic purification systems.

Molecular Formula H+
Molecular Weight 1.008 g/mol
CAS No. 12408-02-5
Cat. No. B225902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydron
CAS12408-02-5
SynonymsHydrogen Ion
Hydrogen Ions
Ion, Hydrogen
Ions, Hydrogen
Proton
Protons
Molecular FormulaH+
Molecular Weight1.008 g/mol
Structural Identifiers
SMILES[H+]
InChIInChI=1S/p+1
InChIKeyGPRLSGONYQIRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydron (CAS 12408-02-5) Procurement Guide: Analytical Differentiation and Technical Selection Criteria


Hydron (CAS 12408-02-5), the hydrogen cation H⁺, is the IUPAC-endorsed general term for the cationic form of atomic hydrogen [1]. It encompasses all hydrogen isotope cations including protons (¹H⁺), deuterons (²H⁺, D⁺), and tritons (³H⁺, T⁺) [2]. Standard physical constants are defined by authoritative sources: the NIST Chemistry WebBook establishes the molecular weight as 1.00739 and the InChIKey as GPRLSGONYQIRFK-UHFFFAOYSA-N [3], while the ATcT Thermochemical Network provides the gas-phase enthalpy of formation ΔfH°(298.15 K) = 1530.047 ± 0.000 kJ/mol [4]. A defining characteristic is the hydron's extremely high charge density—approximately 2×10¹⁰ times that of a sodium ion—which precludes its existence as a free, unhydrated ion in condensed phases [5].

Why Hydron Cannot Be Substituted with Generic Cations in Critical Applications


The hydron's unique physical and chemical characteristics—its isotopic generality, extreme charge density, and anomalous transport mechanism—render it functionally non-substitutable by other monatomic cations such as Na⁺, K⁺, or Li⁺ in applications requiring specific acid-base behavior, precise pH control, or rapid proton transport [1]. The Grotthuss mechanism, which confers exceptionally high ionic mobility, is a property exclusive to the hydron (and hydroxide) in aqueous systems and is not shared by other cations that diffuse via conventional vehicular mechanisms [2]. Furthermore, the bare hydron's charge density of approximately 2×10¹⁰ times that of a sodium ion [3] dictates its reactivity and speciation in solution, making it impossible to replicate its behavior with any other cation. The selection of hydron over its isotopic variants or other cations must therefore be guided by the specific quantitative performance metrics outlined in the evidence guide below.

Hydron Quantitative Evidence: Comparative Performance Data Against Cationic Analogs


Ionic Mobility Advantage: Hydron vs. Other Cations in Aqueous Solution

The hydron exhibits exceptionally high ionic mobility in water, far exceeding that of other monovalent cations. This is a direct consequence of the Grotthuss proton-hopping mechanism, which is not available to cations like Li⁺, Na⁺, and K⁺ that diffuse via a slower vehicular mechanism [1]. Comparative molar conductivity data at infinite dilution demonstrates this advantage [2].

Ionic conductivity Grotthuss mechanism Electrochemistry

Isotopic Selectivity: Quantum Tunneling Separation of Hydrons (¹H⁺) vs. Deuterons (²H⁺)

Monolayer graphene exhibits high selectivity for the permeation of hydrons over deuterons, a phenomenon attributed to differences in quantum tunneling rates [1]. This property enables the development of novel isotope separation technologies.

Isotope separation Quantum tunneling Graphene membrane

Comparative Charge Density: Hydron vs. Sodium Ion

The bare hydron possesses an extremely high charge density that is several orders of magnitude greater than that of a sodium ion, a consequence of its sub-femtometer radius as a bare nucleus [1]. This fundamental property precludes the existence of free hydrons in solution and dictates its reactivity.

Charge density Hydration Ion reactivity

Ion-Exchange Selectivity: Hydronium vs. Sodium in Zeolites

In the preparation of hydrogen-form zeolites, direct acid exchange using hydronium ions via an ion-exchange resin offers a critical advantage over traditional methods (acid exchange with excess acid or NH₄⁺ exchange/calcination) by preventing zeolite degradation [1]. A defined selectivity sequence for hydronium exchange has been established for several industrially important zeolites.

Ion exchange Zeolites Catalysis

Optimal Application Scenarios for Hydron (CAS 12408-02-5) Based on Performance Evidence


High-Performance Proton Exchange Membranes (PEM) in Fuel Cells and Electrolyzers

The exceptional ionic mobility of hydrons (349.8 S·cm²·mol⁻¹) [1], which is 5-9 times higher than other common cations, is the foundational property for proton exchange membranes (PEMs). In hydrogen fuel cells and water electrolyzers, this high conductivity directly translates to lower ohmic losses and higher operational efficiency. Procurement of hydron-conducting materials (e.g., Nafion membranes) is justified by this quantifiable mobility advantage.

Non-Degradative Preparation of Acidic Zeolite Catalysts

The direct hydronium ion-exchange method using a resin, which prevents zeolite framework degradation [2], is the preferred route for preparing catalytically active H-form zeolites (e.g., H-ZSM-5, H-Y). This is critical for applications in petrochemical cracking and fine chemical synthesis where preserving the microporous structure and acidic site integrity is directly linked to catalyst lifetime and product selectivity.

Isotope Separation and Enrichment Processes (e.g., for Nuclear Fusion)

The quantum tunneling-based separation of hydrons (¹H⁺) from deuterons (²H⁺) through monolayer graphene [3] represents a cutting-edge application. This scenario is relevant for facilities involved in producing heavy water, purifying tritium for fusion fuel cycles, or manufacturing isotopically pure materials for semiconductor and pharmaceutical research, where membrane-based separation offers a potentially more energy-efficient alternative to traditional methods.

Calibration and Standardization in High-Precision pH Measurement

The defined thermodynamic properties of the hydron, including its precisely known enthalpy of formation (1530.047 ± 0.000 kJ/mol) [4] and molar conductivity [1], underpin the primary standards for pH measurement. In metrology and industrial quality control, the hydron's well-characterized behavior is essential for calibrating pH electrodes and preparing certified buffer solutions, ensuring traceability and accuracy across diverse analytical and process control environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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